- Derivatives of tridecan-X-ones (X = 2-7): Synthesis and spectral dataZeszyty Naukowe - Politechnika Lodzka, 2004, 68, 23-31,
Cas no 927-45-7 (7-Tridecanol)

7-Tridecanol structure
Nome del prodotto:7-Tridecanol
7-Tridecanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Tridecanol
- tridecan-7-ol
- 1-hexylheptanol
- Dihexylcarbinol
- Di-n-hexyl-carbinol
- 1-Hexyl-1-heptanol
- NSC 158536
- CHEBI:87311
- AS-76688
- DB-307409
- 927-45-7
- NSC-158536
- DTXCID80161603
- AKOS014482618
- SCHEMBL664620
- SY269080
- Q27159517
- DTXSID60239112
- MFCD00021955
- C13H28O
- D93272
- NSC158536
- BP-29536
-
- Inchi: 1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
- Chiave InChI: KWUWHKRBPALTGJ-UHFFFAOYSA-N
- Sorrisi: OC(CCCCCC)CCCCCC
Proprietà calcolate
- Massa esatta: 200.21400
- Massa monoisotopica: 200.214
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 10
- Complessità: 89.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 0.7947 (estimate)
- Punto di fusione: 26.15°C (estimate)
- Punto di ebollizione: 268.11°C (estimate)
- Punto di infiammabilità: 105.5°C
- Indice di rifrazione: 1.4192 (estimate)
- PSA: 20.23000
- LogP: 4.28810
7-Tridecanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1262967-25g |
7-Tridecanol |
927-45-7 | 97% | 25g |
$165 | 2024-06-07 | |
eNovation Chemicals LLC | Y1262967-5g |
7-Tridecanol |
927-45-7 | 97% | 5g |
$80 | 2024-06-07 | |
Aaron | AR006F7Y-1g |
7-Tridecanol |
927-45-7 | 97% | 1g |
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1PlusChem | 1P006EZM-10g |
7-Tridecanol |
927-45-7 | 97% | 10g |
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Aaron | AR006F7Y-25g |
7-Tridecanol |
927-45-7 | 98% | 25g |
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Aaron | AR006F7Y-5g |
7-Tridecanol |
927-45-7 | 97% | 5g |
$32.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690416-250mg |
7-Tridecanol |
927-45-7 | 98% | 250mg |
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A2B Chem LLC | AC98562-10g |
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927-45-7 | 97% | 10g |
$480.00 | 2024-07-18 | |
A2B Chem LLC | AC98562-25g |
7-Tridecanol |
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Aaron | AR006F7Y-100g |
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927-45-7 | 98% | 100g |
$416.00 | 2025-03-06 |
7-Tridecanol Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 8 h, reflux; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of TetrahydrofuransEuropean Journal of Organic Chemistry, 2021, 2021(24), 3478-3483,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 30 min, rt; overnight, reflux; reflux → rt
Riferimento
- Optical and Photophysical Properties of Indolocarbazole DerivativesJournal of Physical Chemistry A, 2006, 110(51), 13696-13704,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Methanol , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Methanol , Water ; rt
Riferimento
- Synthesis and characterization of novel low-bandgap triphenylamine-based conjugated polymers with main-chain donors and pendent acceptors for organic photovoltaicsJournal of Polymer Science, 2010, 48(24), 5812-5823,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, -10 °C
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 6 h, 10 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 6 h, 10 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Coupled Metabolic Cycles Allow Out-of-Equilibrium Autopoietic Vesicle ReplicationAngewandte Chemie, 2020, 59(46), 20361-20366,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Tetrahydrofuran , Hexane
1.3 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran , Hexane
1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Hexane , Water
1.2 Solvents: Tetrahydrofuran , Hexane
1.3 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran , Hexane
1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Hexane , Water
Riferimento
- Organoboranes. 41. Reaction of organoboranes with (dichloromethyl)lithium. Scope and limitations. Synthesis of homologated primary and secondary alcoholsJournal of Organic Chemistry, 1985, 50(21), 4032-6,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 25 °C
Riferimento
- Long-Range Self-Assembly of an Electron-Deficient Hexaazatrinaphthylene with Out-of-Plane SubstituentsChemPlusChem, 2020, 85(4), 613-618,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Diethyl ether ; reflux; 10 min, reflux
1.2 Reagents: Sulfuric acid , Water Solvents: Water ; reflux
1.2 Reagents: Sulfuric acid , Water Solvents: Water ; reflux
Riferimento
- Novel NIR-absorbing conjugated polymers for efficient polymer solar cells: effect of alkyl chain length on device performanceJournal of Materials Chemistry, 2009, 19(15), 2199-2206,
Synthetic Routes 16
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Phenylsilane , Oxygen Catalysts: (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)manganese Solvents: Isopropanol , Dichloromethane
Riferimento
- Acceleration of the reduction of aldehydes and ketones using Mn(dpm)3 catalyst and phenylsilane in the presence of dioxygenTetrahedron Letters, 2001, 42(38), 6633-6636,
Synthetic Routes 18
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Reagents: Methanol , Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Methanol , Ammonium chloride Solvents: Water ; rt
Riferimento
- Synthesis and applications of 2,7-carbazole-based conjugated main-chain copolymers containing electron deficient bithiazole units for organic solar cellsJournal of Polymer Science, 2010, 48(23), 5479-5489,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Phenylsilane , Oxygen Catalysts: (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)manganese Solvents: Isopropanol , 1,2-Dichloroethane
Riferimento
- Ionic and organometallic-catalyzed organosilane reductionsOrganic Reactions (Hoboken, 2008, 71, 1-737,
7-Tridecanol Raw materials
- Ethyl formate
- Hexylmagnesium Bromide, 0.8 M solution in THF
- 7-TRIDECANONE
- Borane, dihexyl(1,1,2-trimethylpropyl)-
7-Tridecanol Preparation Products
7-Tridecanol Letteratura correlata
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:927-45-7)7-Tridecanol

Purezza:99%
Quantità:25g
Prezzo ($):213